- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6

Cas no 931-23-7 (Hydroxybutenolide)

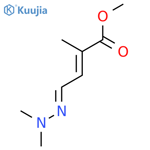

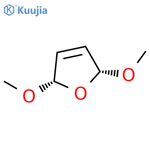

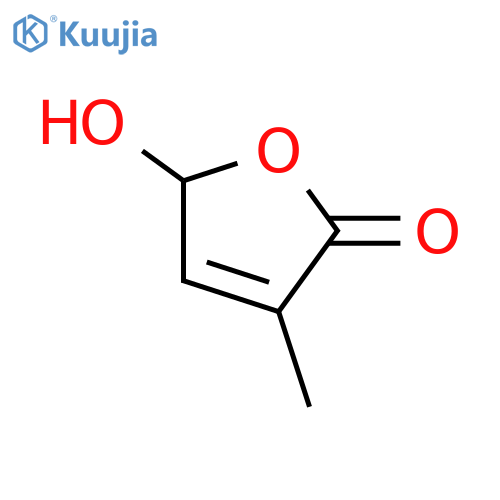

Hydroxybutenolide structure

Nom du produit:Hydroxybutenolide

Numéro CAS:931-23-7

Le MF:C5H6O3

Mégawatts:114.099341869354

MDL:MFCD15145822

CID:752846

PubChem ID:5279300

Hydroxybutenolide Propriétés chimiques et physiques

Nom et identifiant

-

- 2(5H)-Furanone, 5-hydroxy-3-methyl-

- 2-hydroxy-4-methyl-2H-furan-5-one

- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)

- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)

- 2(5H)-Furanone, 3,5-dihydroxy-

- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran

- 4-Hydroxy-2-methylbut-2-en-4-olide

- 5-Hydroxy-3-methyl-2-butenolide

- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one

- 4-Hydroxy-2-methylbut-2-enolide

- DTXSID90415048

- H1747

- CS-0139161

- C77517

- 931-23-7

- 5-hydroxy-3-methyl-2(5H)-furanone

- SY219275

- EN300-320927

- MFCD15145822

- 5-hydroxy-3-methylfuran-2(5H)-one

- ghl.PD_Mitscher_leg0.903

- CHEBI:195253

- SCHEMBL7548600

- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid

- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE

- Hydroxybutenolide

-

- MDL: MFCD15145822

- Piscine à noyau: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3

- La clé Inchi: HQIZYPQNJWENRT-UHFFFAOYSA-N

- Sourire: O=C1C(C)=CC(O)O1

Propriétés calculées

- Qualité précise: 114.031694049g/mol

- Masse isotopique unique: 114.031694049g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 8

- Nombre de liaisons rotatives: 0

- Complexité: 148

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.5Ų

- Le xlogp3: 0

Hydroxybutenolide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320927-5.0g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 95.0% | 5.0g |

$338.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 98% | 100mg |

¥67.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 200mg |

¥280.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 1g |

¥780.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 200MG |

¥450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1G |

¥1450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1g |

¥780.0 | 2024-07-20 | |

| Aaron | AR01BY40-5g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 98% | 5g |

$444.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2025-02-20 |

Hydroxybutenolide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Référence

Méthode de production 2

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid

Référence

- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Méthode de production 4

Conditions de réaction

1.1 Reagents: Ozone Solvents: Dichloromethane

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

Référence

- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 26 h, 120 °C; cooled

Référence

- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis, Synthesis, 2010, (19), 3271-3273

Méthode de production 6

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C

Référence

- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396

Méthode de production 8

Méthode de production 9

Conditions de réaction

1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C

Référence

- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid

Référence

- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

Référence

- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 12

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Méthode de production 14

Méthode de production 15

Méthode de production 16

Conditions de réaction

1.1 Reagents: Amberlyst 15 Solvents: Water

Référence

- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32

Méthode de production 17

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux

Référence

- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,

Méthode de production 18

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux

Référence

- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,

Méthode de production 20

Hydroxybutenolide Raw materials

- Methylmalonic Acid

- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-

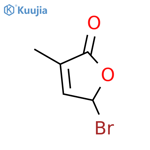

- 5-bromo-3-methyl-2(5H)-Furanone

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-

- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

- Glyoxal

- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-

- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)

Hydroxybutenolide Preparation Products

Hydroxybutenolide Littérature connexe

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

931-23-7 (Hydroxybutenolide) Produits connexes

- 40834-42-2(5-hydroxy-4-methyl-2,5-dihydrofuran-2-one)

- 1361487-43-5(2,6-Bis(2,4,6-trichlorophenyl)-4-nitropyridine)

- 50387-95-6(1-chloro-5,6,7,8-tetrahydroisoquinoline)

- 2228165-52-2(tert-butyl N-5-(morpholin-3-yl)pyrimidin-2-ylcarbamate)

- 1904081-13-5(4-{4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-ylsulfonyl}-2,1,3-benzothiadiazole)

- 1496325-34-8(3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid)

- 2034249-12-0(3,5-dimethyl-1-(propan-2-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide)

- 1226444-48-9(2-(benzylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole)

- 1909309-02-9((2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine)

- 2613382-39-9(2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:931-23-7)Hydroxybutenolide

Pureté:99%

Quantité:1g

Prix ($):161.0

atkchemica

(CAS:931-23-7)Hydroxybutenolide

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête